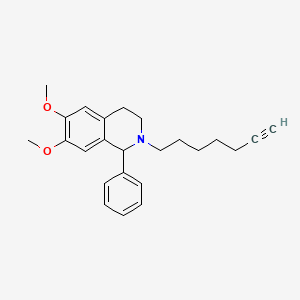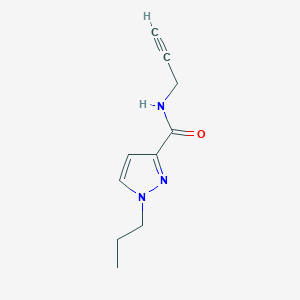
N-(Prop-2-yn-1-yl)-1-propyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Prop-2-yn-1-yl)-1-propyl-1H-pyrazole-3-carboxamide is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a propynyl group attached to the nitrogen atom and a propyl group attached to the pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Prop-2-yn-1-yl)-1-propyl-1H-pyrazole-3-carboxamide typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . This reaction leads to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones. The reaction conditions often include the use of an organic solvent, such as anhydrous dimethylformamide (DMF), and a base, such as potassium hydroxide (KOH), to facilitate the cyclocondensation process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Prop-2-yn-1-yl)-1-propyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Visible light and molecular oxygen are commonly used for oxidative formylation reactions.
Substitution: Reagents such as halides and bases are used for substitution reactions involving the propynyl group.
Major Products Formed
Applications De Recherche Scientifique
N-(Prop-2-yn-1-yl)-1-propyl-1H-pyrazole-3-carboxamide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-(Prop-2-yn-1-yl)-1-propyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen (1O2) and superoxide radicals (O2˙−) through energy transfer and single electron transfer pathways . These ROS play a crucial role in the oxidative formylation reactions and other biological activities of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Prop-2-yn-1-yl)-o-phenylenediamines: These compounds are structurally similar and undergo similar cyclocondensation reactions.
Propargylamines: Compounds containing propargyl groups, such as propargylamines, share similar reactivity and applications.
Uniqueness
N-(Prop-2-yn-1-yl)-1-propyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of both propynyl and propyl groups enhances its versatility in various synthetic and research applications .
Propriétés
Formule moléculaire |
C10H13N3O |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
1-propyl-N-prop-2-ynylpyrazole-3-carboxamide |
InChI |
InChI=1S/C10H13N3O/c1-3-6-11-10(14)9-5-8-13(12-9)7-4-2/h1,5,8H,4,6-7H2,2H3,(H,11,14) |
Clé InChI |
JDXUDXXVPMDUEI-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C=CC(=N1)C(=O)NCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


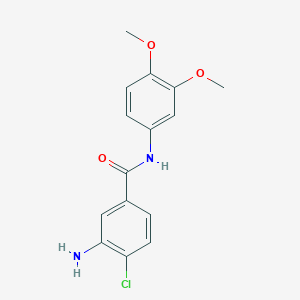
![tert-Butyl 1-ethynyl-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B12991629.png)


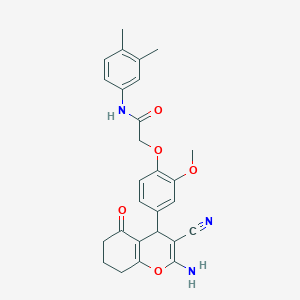
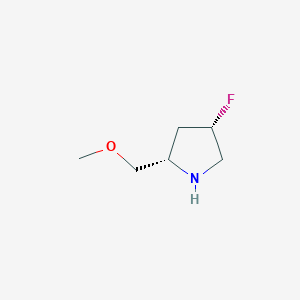

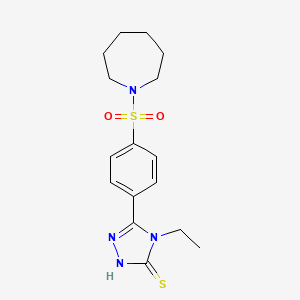
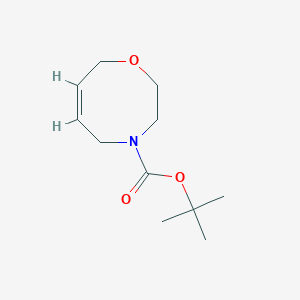
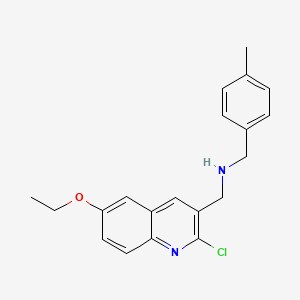
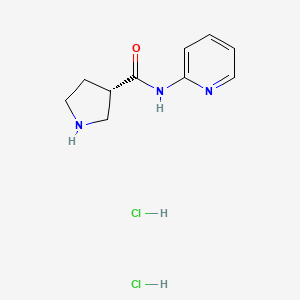
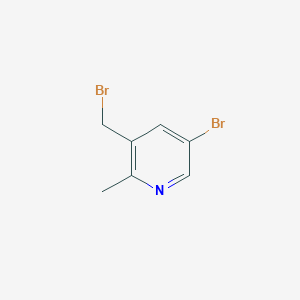
![(1R,5S,6R)-6-(4H-1,2,4-triazol-4-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12991687.png)
